1H-1,2,3-triazol-4-ylmethanol hydrochloride
Description
X-ray Diffraction Studies of Triazole Core Configuration
X-ray diffraction studies of 1H-1,2,3-triazol-4-ylmethanol hydrochloride reveal a planar triazole ring system with distinct bond lengths and angles characteristic of aromatic heterocycles. The triazole core adopts a nearly coplanar geometry, with bond lengths between nitrogen and carbon atoms ranging from 1.31–1.38 Å , consistent with delocalized π-electron systems. The hydrochloride salt formation introduces slight distortions due to protonation at the N1 position, as evidenced by a minor elongation of the N1–C2 bond to 1.35 Å compared to non-protonated analogs.
Crystallographic data for the compound (Table 1) show a monoclinic or triclinic crystal system depending on solvent and counterion interactions. For example, in one study, the unit cell parameters were reported as a = 6.7549(7) Å, b = 7.1615(7) Å, c = 11.2405(10) Å, with angles α = 77.624(8)°, β = 73.524(9)°, and γ = 63.834(10)°. The triazole ring exhibits a root-mean-square (r.m.s.) deviation of 0.006 Å from planarity, confirming its rigidity.
Table 1: Selected crystallographic parameters for 1H-1,2,3-triazol-4-ylmethanol hydrochloride derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/ c | |
| Unit cell volume | 465.48(9) ų | |
| N1–C2 bond length | 1.35 Å | |
| C4–N3 bond length | 1.31 Å | |
| Triazole ring r.m.s. | 0.006 Å |
The methanol substituent at the C4 position adopts a conformation nearly perpendicular to the triazole plane, with a torsion angle of −93.2(2)° for the C4–C10–O1 moiety. This orientation minimizes steric hindrance while facilitating hydrogen bonding with chloride ions.
Hydrogen Bonding Network in Hydrochloride Salt Formation
The hydrochloride salt exhibits a robust hydrogen bonding network dominated by N–H···Cl and O–H···Cl interactions. Protonation at N1 creates an N1–H group, which acts as a donor to chloride ions (N1–H···Cl = 2.23 Å , angle = 158° ). The methanol hydroxyl group participates in O–H···Cl bonds with distances of 2.89–3.12 Å , stabilizing the crystal lattice.
Intermolecular π–π stacking between triazole rings contributes to layered structures, with centroid-to-centroid distances of 3.7789(13) Å . Additional C–H···O interactions involving the methanol oxygen (C–H···O = 2.72 Å ) further consolidate the three-dimensional framework.
Table 2: Key hydrogen bond parameters in hydrochloride salts
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N1–H···Cl | 2.23 | 158 | |
| O1–H···Cl | 2.89–3.12 | 145–160 | |
| C–H···O | 2.72 | 122 |
Hirshfeld surface analysis quantifies the contributions of non-covalent interactions: H···H contacts dominate (39.6% ), followed by H···C (22.0% ) and H···N (12.8% ). The chloride ion participates in 13.2% of interactions, underscoring its role in lattice stabilization. These features collectively explain the high thermal stability and defined melting points observed in crystalline samples.
Properties
IUPAC Name |
2H-triazol-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c7-2-3-1-4-6-5-3;/h1,7H,2H2,(H,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKFKHHVTWEDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-12-3 | |
| Record name | 1H-1,2,3-triazol-4-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of "click chemistry," enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. For 1H-1,2,3-triazol-4-ylmethanol hydrochloride, the protocol involves reacting 3-azidopropylamine with propargyl alcohol in a 1:1 molar ratio under catalytic Cu(I) conditions. The copper catalyst coordinates to the alkyne, polarizing the triple bond and facilitating a concerted cycloaddition with the azide to form the triazole ring. This method achieves >98% regioselectivity for the 1,4-isomer, critical for positioning the hydroxymethyl group at C4 and the aminopropyl chain at N1.
Standard Synthetic Procedure
- Azide Preparation : 3-Azidopropylamine is synthesized via nucleophilic substitution of 3-bromopropylamine hydrobromide (1.0 equiv) with sodium azide (1.2 equiv) in dimethylformamide at 60°C for 12 hours.
- Cycloaddition : To a solution of 3-azidopropylamine (5.0 mmol) and propargyl alcohol (5.5 mmol) in tert-butanol/water (4:1, 20 mL), add copper(II) sulfate pentahydrate (0.1 equiv) and sodium ascorbate (0.2 equiv). Stir at 25°C for 24 hours.
- Work-up : Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (EtOAc/hexane, 3:1) to isolate 1-(3-aminopropyl)-1H-1,2,3-triazol-4-ylmethanol as a white solid (yield: 87%).
- Salt Formation : Dissolve the free base in anhydrous ether, treat with HCl gas until pH < 2, and precipitate the hydrochloride salt (yield: 95%).
Table 1. Optimization of CuAAC Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 0–50 | 25 | Max yield at 25°C |
| Solvent Ratio | t-BuOH:H2O 1:1–5:1 | 4:1 | 87% vs 72% (1:1) |
| Catalyst Loading | 0.05–0.15 equiv Cu | 0.1 equiv | 87% vs 81% (0.05) |
Alternative Synthetic Routes
Post-Functionalization of Preformed Triazoles
An alternative strategy involves synthesizing 1H-1,2,3-triazole-4-carbaldehyde followed by reduction to the hydroxymethyl derivative:
- Vilsmeier-Haack Formylation : Treat 1H-1,2,3-triazole with POCl3/DMF at 0°C to install the formyl group at C4 (yield: 65%).
- Borohydride Reduction : Reduce the aldehyde with NaBH4 (2.0 equiv) in methanol at 0°C to afford the hydroxymethyl analog (yield: 78%).
- Propylamine Installation : Employ Mitsunobu conditions (DIAD, PPh3) to couple 3-aminopropanol to N1, followed by HCl treatment (overall yield: 52%).
Table 2. Comparison of Primary Synthesis Methods
| Method | Starting Materials | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CuAAC | Azide + Alkyne | 3 | 83 | 99.1 |
| Post-functionalization | Triazole + Aldehyde | 5 | 52 | 97.4 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance safety and efficiency in azide handling. A representative setup:
- Reactor 1 : Azide formation at 60°C (residence time: 30 min)
- Reactor 2 : CuAAC at 25°C (residence time: 2 hours)
- Separator : Inline liquid-liquid extraction
- Crystallizer : HCl gas introduction for salt formation
This system achieves a throughput of 12 kg/day with 85% yield, surpassing batch process efficiency by 23%.
Byproduct Management
Key impurities include:
- 1,5-Regioisomer : <1% when using Cu(I) catalysts
- Oligomers : Controlled via stoichiometric precision (alkyne:azide = 1:1.05)
- Copper Residues : Removed by EDTA washing (residual Cu < 5 ppm)
Structural Characterization
Spectroscopic Data
- 1H NMR (500 MHz, D2O) : δ 7.89 (s, 1H, H5), 4.82 (s, 2H, CH2OH), 3.65 (t, 2H, J=6.5 Hz, NCH2), 2.98 (t, 2H, J=7.0 Hz, CH2NH3+), 1.92 (quintet, 2H, J=6.8 Hz, CH2)
- 13C NMR (125 MHz, D2O) : δ 145.2 (C5), 123.8 (C4), 56.3 (CH2OH), 48.1 (NCH2), 37.5 (CH2NH3+), 28.9 (CH2)
- IR (KBr) : 3420 cm−1 (O-H), 2100 cm−1 (triazole C-N), 1595 cm−1 (C=N)
X-ray Crystallography
Single-crystal analysis confirms the 1,4-disubstituted structure with bond lengths of 1.34 Å (N2-C3) and 1.31 Å (C4-C5), characteristic of aromatic triazole systems. The hydrochloride salt shows N-H∙∙∙Cl hydrogen bonds (2.89 Å) stabilizing the crystal lattice.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazol-4-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
1H-1,2,3-triazole derivatives have been extensively studied for their anticancer properties. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide has shown promising results in inhibiting tubulin polymerization and tumor cell growth. This was validated through in vitro studies demonstrating G2/M-phase arrest in HeLa cells and perturbation of microtubule activity observed via confocal microscopy .
Antimicrobial Properties
Triazole derivatives exhibit significant antimicrobial activity. A study reported the synthesis of various triazole compounds that demonstrated effective inhibition against bacteria and fungi. The compounds were characterized using techniques like FTIR and NMR, confirming their structures and biological efficacy .
Anti-HIV and Antiviral Effects
Research indicates that 1H-1,2,3-triazoles possess anti-HIV and antiviral properties. These compounds are being explored for their potential to inhibit viral replication and improve therapeutic outcomes for viral infections .
Agrochemical Applications
Triazole compounds are integral to agrochemicals, particularly as fungicides. They function by disrupting the biosynthesis of ergosterol in fungal cell membranes, which is critical for fungal growth and reproduction. This mechanism makes them effective against a variety of plant pathogens.
Material Science Applications
Corrosion Inhibition
1H-1,2,3-triazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. For example, studies have shown that certain triazole compounds can achieve inhibition efficiencies exceeding 85% in hydrochloric acid solutions . The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces and form protective layers.
Computational Studies
Recent advancements in computational chemistry have facilitated the study of the electronic properties of triazole derivatives using Density Functional Theory (DFT). These studies help predict the molecular behavior of triazoles in different solvents and assess their pharmacokinetic profiles through ADME analysis . Such insights are crucial for drug design and optimization.
Case Studies
Case Study: Synthesis and Characterization
A notable study synthesized several triazole derivatives and characterized them using spectroscopic methods (NMR, IR). The synthesized compounds were evaluated for their biological activities against various pathogens and showed promising results .
Case Study: Corrosion Inhibition
In another study focusing on corrosion inhibition, researchers investigated the effectiveness of 1H-1,2,3-triazole derivatives on mild steel in acidic solutions. The results indicated high inhibition efficiencies correlated with specific structural features of the triazoles used .
Mechanism of Action
The mechanism of action of 1H-1,2,3-triazol-4-ylmethanol hydrochloride involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be studied using molecular docking and other computational methods .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Research Findings
Substituent Effects on Bioactivity: The 2-chlorophenyl group in 1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-ylmethanol enhances lipophilicity, improving blood-brain barrier penetration for CNS drugs . Thiophene-substituted analogs (e.g., ) exhibit increased antifungal activity due to sulfur’s electronegativity, which disrupts microbial cell membranes.
Solubility and Stability: Piperidine-substituted derivatives (e.g., ) show enhanced water solubility, critical for intravenous formulations. Hydrochloride salts universally improve stability under ambient storage conditions compared to free bases .
Isomer-Specific Interactions :
- 1,2,3-Triazole isomers (vs. 1,2,4-triazoles) exhibit superior metabolic stability in vivo due to reduced susceptibility to cytochrome P450 oxidation .
Synthetic Efficiency :
- CuAAC-based synthesis (common to all listed compounds) ensures >95% yield and scalability, aligning with green chemistry principles .
Biological Activity
1H-1,2,3-triazol-4-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer and antimicrobial properties, as well as its role in enzyme inhibition and other therapeutic potentials.
Synthesis and Characterization
The synthesis of 1H-1,2,3-triazol-4-ylmethanol hydrochloride typically involves the reaction of appropriate azides and alkynes through click chemistry methodologies. This method provides a straightforward pathway to obtain the compound with high purity and yield. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Biological Activity Overview
The biological activity of 1H-1,2,3-triazol-4-ylmethanol hydrochloride encompasses various pharmacological effects:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have shown IC50 values ranging from 1.02 to 74.28 μM across different cancer types, indicating their potential as anticancer agents .
- Antimicrobial Properties : Triazole derivatives have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest effectiveness comparable to established antibiotics .
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This mechanism has been investigated through molecular docking studies .
Anticancer Studies
Recent studies have evaluated the anticancer potential of triazole derivatives. For example:
- A derivative exhibited an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating strong antiproliferative activity. The mechanism involved G2/M phase cell cycle arrest and induction of apoptosis .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | MCF-7 | 52 | G2/M Arrest |
| Triazole Derivative | MDA-MB-231 | 74 | Apoptosis Induction |
Antimicrobial Studies
The antimicrobial efficacy of 1H-1,2,3-triazol-4-ylmethanol hydrochloride has been assessed against various pathogens:
- Compounds derived from triazoles showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 10 |
Case Studies
Several case studies highlight the biological significance of triazole compounds:
- Cytotoxicity Against Colorectal Cancer : A novel triazole derivative was tested against HT29 colorectal cancer cells, showing a CC50 value that exceeded that of fluorouracil, suggesting its potential as a more effective treatment option .
- Enzyme Interaction Studies : Research demonstrated that triazole compounds could effectively inhibit specific enzymes involved in tumor progression, showcasing their dual role in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-1,2,3-triazol-4-ylmethanol hydrochloride?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which ensures regioselective formation of the 1,4-disubstituted triazole core. Terminal alkynes and azides react under mild conditions (room temperature, aqueous/organic solvent mixtures) with >95% conversion in most cases . Post-cycloaddition functionalization, such as hydroxymethylation, can introduce the methanol moiety. For hydrochlorination, thionyl chloride (SOCl₂) is commonly used to convert hydroxyl groups to chlorides, followed by acidification to form the hydrochloride salt .
| Synthetic Method Comparison |
|---|
| Method |
| CuAAC cycloaddition |
| Hydroxymethylation + SOCl₂ |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 3.5–4.5 ppm). Compare with reference spectra of analogous triazole derivatives .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
- X-ray Crystallography : For absolute configuration determination, crystallize the compound and analyze diffraction patterns, as demonstrated for structurally related triazoles .
Q. What are the critical stability considerations during storage?
- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates), which may induce decomposition. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in triazole synthesis?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with tris(benzyltriazolylmethyl)amine (TBTA) ligands to enhance regioselectivity and reduce copper residues .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures to balance reaction rate and by-product formation. Aqueous systems often reduce side reactions .
- Temperature Control : Lower temperatures (0–10°C) may suppress undesired dimerization or oxidation of intermediates .
Q. How can computational modeling predict the reactivity of 1H-1,2,3-triazol-4-ylmethanol hydrochloride in biological systems?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the triazole ring.
-
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental binding assays .
Computational Parameters Software Gaussian 16 AutoDock Vina
Q. How should researchers resolve conflicting data on the compound’s solubility and stability across studies?
- Methodological Answer :
- Solubility Profiling : Use nephelometry or UV-Vis spectroscopy to measure solubility in DMSO, water, and PBS (pH 7.4). Note discrepancies due to salt form (hydrochloride vs. free base) .
- Stability Analysis : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) with LC-MS monitoring to identify decomposition pathways. Compare results with literature on structurally similar triazoles .
Data Contradiction Analysis
Q. Why do reported yields vary for hydroxymethylation reactions?
- Analysis : Differences arise from reaction scales, reagent purity, and workup methods. Small-scale reactions (<1 mmol) often report higher yields due to easier by-product removal. Industrial-scale syntheses may encounter issues with intermediate stability .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb solids using vermiculite. Dispose of waste per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
